
3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Overview
Description
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound is known for its psychoactive properties and has been studied for various applications in scientific research.
Preparation Methods
The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride typically involves the following steps:
Starting Materials: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.
Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to 60-100°C.
Reduction: The mixture is reduced in a solvent under catalytic conditions using Raney nickel as a catalyst.
Chemical Reactions Analysis
3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry
3-(Methylamino)-1-phenylpropan-1-one hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique chemical properties allow for diverse reactions, including:
- Oxidation : Can be converted into ketones or carboxylic acids.
- Reduction : Capable of being reduced to form alcohols or amines.
- Substitution : Can undergo substitution reactions to introduce different functional groups.
Biology
Research has focused on the compound's interaction with neurotransmitter transporters and its effects on biological systems. Studies have indicated potential impacts on:
- Neurotransmitter Systems : Interaction with dopamine and norepinephrine transporters.
- Physiological Responses : Investigations into how it mimics endogenous neurotransmitters and its implications for conditions like ADHD or depression .
Medicine
The compound is being explored for its therapeutic potential, particularly in treating neurological disorders. Notable applications include:
- Antidepressant Research : As a precursor in synthesizing fluoxetine (Prozac), studies have shown its relevance in developing antidepressant medications .
- Psychoactive Research : Understanding its effects can provide insights into substance use disorders and potential therapeutic interventions .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic activity, which is associated with its stimulant effects .
Comparison with Similar Compounds
3-(Methylamino)-1-phenylpropan-1-one hydrochloride is similar to other substituted cathinones, such as:
3-Chloromethcathinone (3-CMC): This compound has a chlorine atom at the meta position of the phenyl ring and exhibits similar stimulant effects.
Methylhexanamine: Known for its stimulant properties, this compound is used in dietary supplements and has a similar structure.
Ephedrine: A naturally occurring compound with stimulant effects, used in medicine for its sympathomimetic properties.
Biological Activity
3-(Methylamino)-1-phenylpropan-1-one hydrochloride, commonly known as methamphetamine or a related compound, is a synthetic cathinone that has garnered attention for its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, drawing from various research studies and reports.
Chemical Structure and Properties
The compound is characterized by a phenyl group attached to a propanone backbone with a methylamino substituent. Its chemical formula is C10H14ClNO, and it has a molecular weight of 201.68 g/mol. The hydrochloride form enhances solubility in water, making it suitable for various biological assays.
This compound primarily acts as a stimulant through the following mechanisms:
- Monoamine Reuptake Inhibition : It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters .
- Release of Neurotransmitters : The compound promotes the release of these neurotransmitters from presynaptic neurons, further enhancing their availability in the synaptic cleft.
- Interaction with Receptors : It may also interact with various receptors in the central nervous system (CNS), contributing to its stimulant effects.
Biological Activity and Effects
The biological activity of this compound includes:
- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness. These effects are similar to those observed with other stimulants like amphetamines.
- Adverse Effects : Potential side effects include anxiety, paranoia, cardiovascular issues, and addiction. Long-term use can lead to neurotoxicity and cognitive deficits .
Research Findings and Case Studies
Recent studies have highlighted both the therapeutic potential and risks associated with this compound:
-
Therapeutic Applications :
- Research indicates that derivatives of 3-(Methylamino)-1-phenylpropan-1-one may be explored for treating conditions such as attention deficit hyperactivity disorder (ADHD) due to their stimulant properties .
- Some studies suggest potential applications in managing vasomotor symptoms through modulation of monoamine reuptake.
-
Case Studies :
- A report from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented an increase in seizures involving this compound as it became a substitute for other controlled substances like 4-CMC following regulatory changes .
- Clinical observations have noted significant adverse events linked to its use, emphasizing the need for caution in its application .
Comparative Analysis
The following table summarizes key comparisons between this compound and other related substances:
Compound | Chemical Structure | Primary Use | Known Effects |
---|---|---|---|
3-(Methylamino)-1-phenylpropan-1-one | C10H14ClNO | Stimulant | Euphoria, increased energy |
Methamphetamine | C10H15N | Stimulant | Similar to above |
3-CMC (3-chloromethcathinone) | C10H12ClN | Stimulant | Euphoria, anxiety |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Methylamino)-1-phenylpropan-1-one hydrochloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a Mannich reaction involving acetophenone, formaldehyde, and methylamine hydrochloride. Key steps include:
- Three-component Mannich reaction : Acetophenone reacts with methylamine and formaldehyde under acidic conditions to form the intermediate 3-(methylamino)-1-phenylpropan-1-one, which is then isolated as the hydrochloride salt.
- Critical parameters : Temperature (40–60°C), solvent (ethanol or methanol), and stoichiometric ratios (1:1:1 for acetophenone:methylamine:formaldehyde) are optimized to achieve yields of 60–75% .
- Purification : Recrystallization from ethanol or acetone improves purity (>98% by HPLC) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400 MHz, DMSO-d6) confirm structural integrity. Key peaks include δ 2.35 (s, 3H, N–CH3), δ 3.45–3.70 (m, 2H, CH2–N), and δ 7.45–8.10 (m, 5H, aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., unreacted acetophenone) with a retention time of 6.2–6.8 minutes .
- Mass Spectrometry (MS) : ESI-MS ([M+H] at m/z 194.1) validates molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation.
- Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid contact with oxidizing agents to prevent exothermic reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound’s salt forms?
- SHELX refinement : Use SHELXL for small-molecule X-ray diffraction data to model hydrogen bonding and chloride ion positioning. Discrepancies in unit cell parameters (e.g., due to polymorphs) require iterative refinement of thermal displacement parameters .
- Data validation : Cross-validate with Cambridge Structural Database (CSD) entries for analogous structures to identify systematic errors in torsion angles or bond lengths .
Q. How can impurities like N-desmethyl analogs be minimized during synthesis?
- Reaction optimization : Reduce residual formaldehyde by adding scavengers (e.g., ammonium bicarbonate) to prevent over-alkylation.
- Chromatographic monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to detect and quantify enantiomeric impurities (<0.5% w/w) .
- Table: Impurity Profiles
Impurity | Source | Mitigation Strategy |
---|---|---|
N-desmethyl analog | Incomplete methylation | Excess methylamine, reflux conditions |
Acetophenone | Unreacted starting material | Column chromatography (silica gel) |
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., CYP2D6) to assess metabolic stability.
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (1.8–2.2), aqueous solubility (−3.2 log mol/L), and blood-brain barrier permeability (low) .
Q. How do tautomeric forms of this compound influence its reactivity in nucleophilic substitutions?
- Tautomer analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal keto-enol tautomerism stabilizes the enol form in polar solvents (ΔG = −2.1 kcal/mol in DMSO).
- Reactivity : The enolate intermediate facilitates nucleophilic attacks (e.g., alkylation with benzyl bromide) at the β-carbon .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust feed rates dynamically.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., pH, agitation rate) for consistent particle size distribution (D90 < 50 µm) .
Q. How are stability-indicating assays validated for this compound under ICH guidelines?
- Forced degradation : Expose to heat (80°C, 7 days), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH).
- Validation metrics : Linearity (R > 0.999), LOD (0.02 µg/mL), LOQ (0.05 µg/mL), and recovery (98–102%) per ICH Q2(R1) .
Properties
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLSOFMDHEDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670020 | |
Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-50-3 | |
Record name | 2538-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.